

# BI 99179 fatty acid synthase inhibitor

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## Compound of Interest

Compound Name: BI 99179

Cat. No.: B606103

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An In-depth Technical Guide to the Fatty Acid Synthase Inhibitor **BI 99179**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BI 99179** is a potent, selective, and orally bioavailable non-covalent inhibitor of type I fatty acid synthase (FASN).[1][2][3] Developed by Boehringer Ingelheim, it serves as a critical tool compound for the in vitro and in vivo validation of FASN as a therapeutic target in lipid metabolism-related diseases and oncology.[1][4] FASN is a key enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to support rapid proliferation and survival. This document provides a comprehensive technical overview of **BI 99179**, including its mechanism of action, preclinical data, detailed experimental protocols, and relevant signaling pathways.

## Core Mechanism of Action

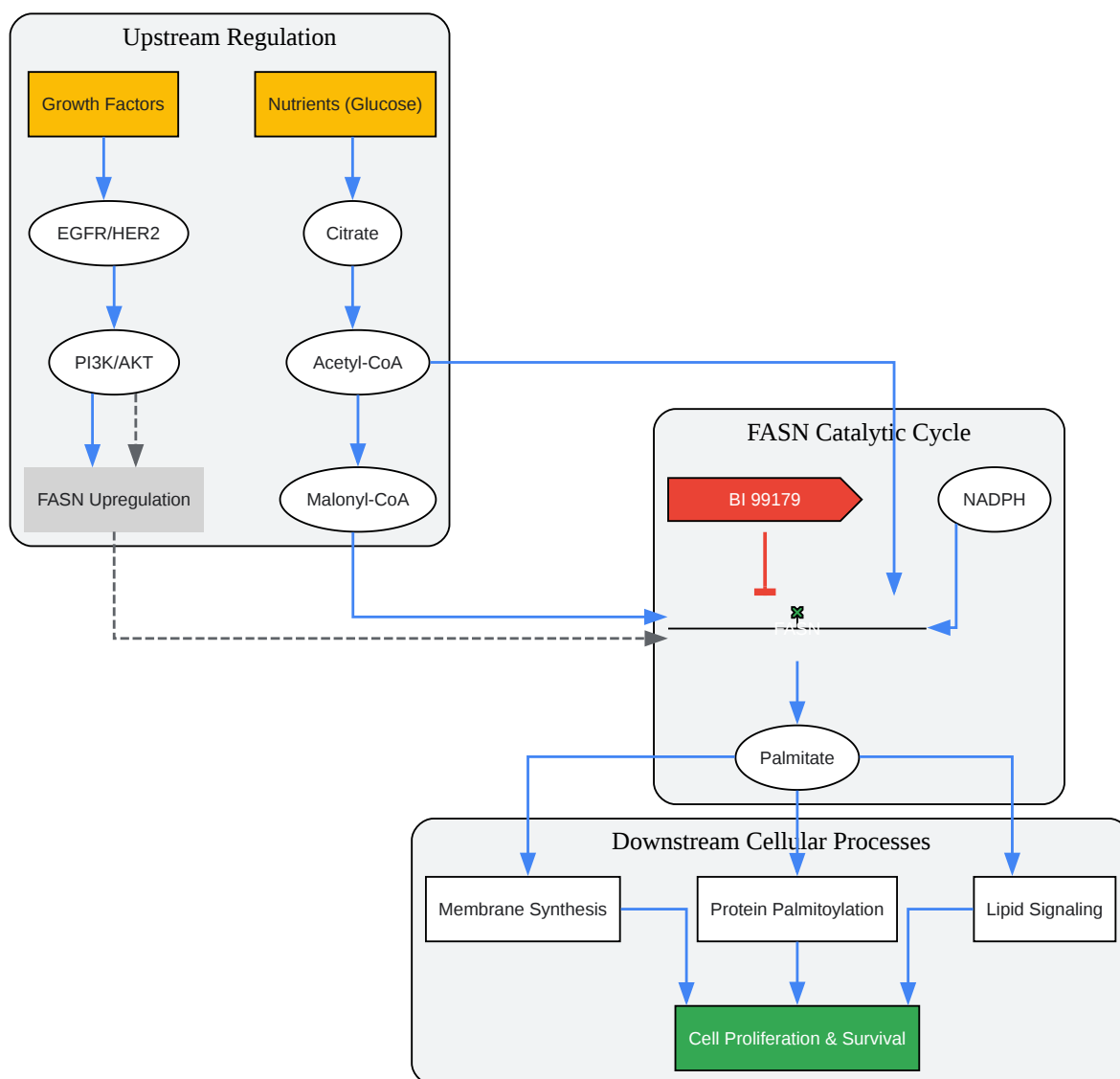
Fatty acid synthase (FASN) is a large multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[4] This process is fundamental for providing the lipids necessary for membrane construction, energy storage, and the generation of signaling molecules.[5][6] In many cancer types, FASN is significantly overexpressed and its activity is linked to poor prognosis.[2][7]

**BI 99179** exerts its inhibitory effect by binding to the FASN enzyme. Evidence suggests its binding site is likely within the ketoacyl reductase (KR) domain, one of the seven catalytic domains of the FASN homodimer.[4] By inhibiting the KR domain, **BI 99179** effectively halts the

fatty acid elongation cycle, leading to an accumulation of intermediates like malonyl-CoA and a depletion of the final product, palmitate.[7][8] This disruption of neoplastic lipogenesis results in cytostatic and cytotoxic effects in cancer cells that are dependent on this pathway.[7]

## Signaling Pathway

The FASN pathway is a central hub in cellular metabolism, integrating signals from growth factor pathways and nutrient availability. Upregulation in cancer is often driven by oncogenic signaling cascades such as PI3K/AKT and EGFR/HER2.[4] Inhibition of FASN by **BI 99179** blocks the downstream production of fatty acids required for multiple tumorigenic processes.



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FASN signaling pathway and point of inhibition by **BI 99179**.

## Quantitative Data

The activity and properties of **BI 99179** have been characterized through various in vitro and in vivo studies. Key quantitative data are summarized below for clarity and comparison.

**Table 1: In Vitro Activity & Properties**

Parameter	Target / Cell Line	Value	Reference(s)
IC <sub>50</sub>	Human FASN (HeLa cell isolate)	79 nM	[1][5][9]
IC <sub>50</sub>	Mouse N-42 cellular assay ([ <sup>14</sup> C]-acetate)	570 - 600 nM	[1][4][5]
IC <sub>50</sub> (Negative Control)	BI 99990 (optical antipode)	> 3,000 nM	[4][9]
Cytotoxicity (LDH release)	Not specified	No significant release up to 30 µM	[1][5]
Antiproliferative Efficacy	Human Glioma GAMG cells	Active at 1, 2, and 4 µM	[1]
Aqueous Solubility	pH 7.4	> 39 µg/mL	[4]
Caco-2 Permeability	pH 7.4	94 x 10 <sup>-6</sup> cm/s	[4]

**Table 2: In Vivo Pharmacokinetics (Rat)**

Parameter	Administration	Value	Reference(s)
Dose	Oral (p.o.)	4 mg/kg	[1]
Half-life ( $t_{1/2}$ )	Oral	3.0 h	[1][4]
$T_{max}$	Oral	0.5 h	[4]
$C_{max}$	Oral	2,110 nM	[4]
$AUC_{0-inf}$	Oral	9,350 nM*h	[4]
Oral Bioavailability (F)	-	46%	[4]
Plasma Protein Binding	Rat plasma	97.6%	[4]
Brain Concentration ( $C_{brain}$ )	2h post-dose	1,300 nM	[4]

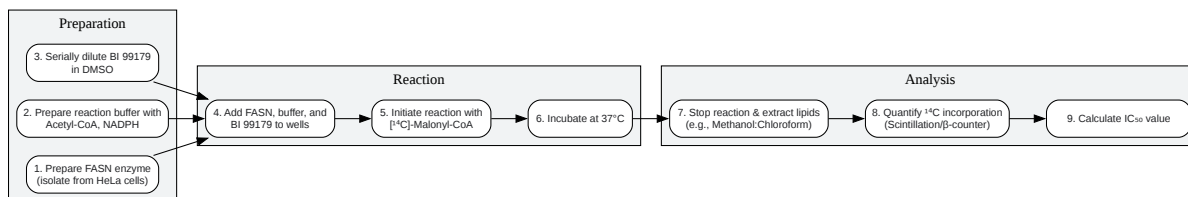
## Experimental Protocols

The following protocols are reconstructed based on available data and standard laboratory methods. They provide a detailed methodology for key experiments used to characterize **BI 99179**.

### Protocol: In Vitro FASN Inhibition (Biochemical Assay)

This protocol determines the direct inhibitory effect of **BI 99179** on FASN enzyme activity by measuring the incorporation of a radiolabeled substrate.

Workflow Diagram



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Workflow for the biochemical FASN inhibition assay.

#### Methodology:

- Enzyme Preparation: Isolate FASN enzyme from a high-expressing cell line, such as HeLa cells, using standard protein purification techniques.
- Reagent Preparation:
  - Prepare a 2X reaction buffer containing potassium phosphate (pH 6.6-7.0), EDTA, DTT, acetyl-CoA, and NADPH.
  - Prepare a stock solution of [<sup>14</sup>C]-malonyl-CoA.
  - Perform serial dilutions of **BI 99179** in DMSO to create a range of test concentrations.
- Reaction Setup:
  - In a 96-well plate, add the FASN enzyme preparation, reaction buffer, and diluted **BI 99179** (or DMSO for vehicle control).
  - Pre-incubate the mixture for 15-30 minutes at 37°C.
- Initiation and Incubation:

- Initiate the reaction by adding [ $^{14}\text{C}$ ]-malonyl-CoA to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Termination and Extraction:
  - Stop the reaction by adding a strong acid or a quenching solution.
  - Perform a lipid extraction using a solvent system such as methanol:chloroform (1:1).[\[8\]](#)
- Quantification:
  - Transfer the organic (lipid) phase to a scintillation vial.
  - Allow the solvent to evaporate.
  - Add scintillation cocktail and measure the incorporated radioactivity using a  $\beta$ -counter.[\[8\]](#)
- Data Analysis:
  - Calculate the percent inhibition for each concentration of **BI 99179** relative to the vehicle control.
  - Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a four-parameter logistic model to determine the  $\text{IC}_{50}$  value.

## Protocol: Cellular FASN Inhibition ([ $^{14}\text{C}$ ]-Acetate Incorporation Assay)

This assay measures the ability of **BI 99179** to inhibit de novo lipogenesis within intact cells.

### Methodology:

- Cell Culture: Culture mouse hypothalamic N-42 cells in 96-well plates until they reach 70-80% confluency.
- Compound Treatment: Treat the cells with serial dilutions of **BI 99179** (or DMSO vehicle) and incubate for a predetermined time (e.g., 2-4 hours).

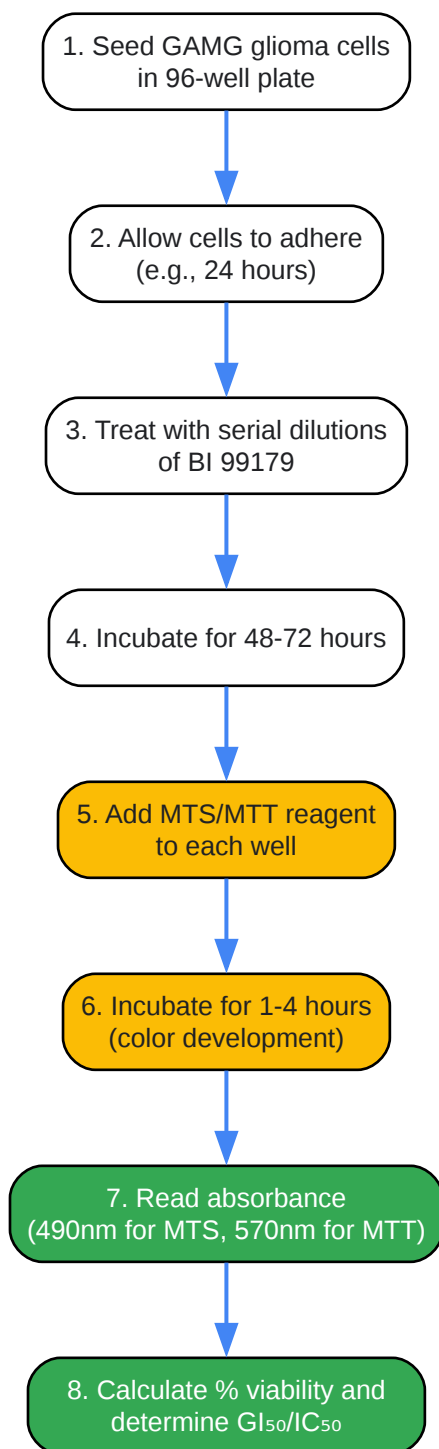
- Radiolabeling: Add [ $^{14}\text{C}$ ]-acetate to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized lipids.
- Cell Lysis and Extraction:
  - Wash the cells with cold PBS to remove unincorporated [ $^{14}\text{C}$ ]-acetate.
  - Lyse the cells and extract total lipids using an appropriate solvent mixture (e.g., hexane:isopropanol).
- Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.
- Data Analysis: Determine the  $\text{IC}_{50}$  value by plotting the inhibition of [ $^{14}\text{C}$ ]-acetate incorporation against the inhibitor concentration.

## Protocol: Cell Proliferation Assay (MTS/MTT-based)

This protocol assesses the cytostatic or cytotoxic effects of **BI 99179** on cancer cells.

Workflow Diagram





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Workflow for a cell proliferation assay.

Methodology:

- **Cell Seeding:** Plate human glioma GAMG cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
- **Compound Addition:** Replace the medium with fresh medium containing various concentrations of **BI 99179** (e.g., from 0.01 to 30  $\mu$ M). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plates for a period appropriate for the cell line's doubling time (typically 48-72 hours).
- **Viability Measurement:**
  - Add a tetrazolium-based reagent (e.g., MTS, MTT) to each well according to the manufacturer's instructions.[\[10\]](#)[\[11\]](#)
  - Incubate for 1-4 hours at 37°C. During this time, metabolically active cells will convert the reagent into a colored formazan product.[\[12\]](#)
- **Data Acquisition:**
  - If using MTT, add a solubilization solution to dissolve the formazan crystals.
  - Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- **Data Analysis:** Normalize the absorbance readings to the vehicle-treated cells to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the concentration that inhibits growth by 50% (GI<sub>50</sub>).

## Conclusion

**BI 99179** is a well-characterized, potent, and selective FASN inhibitor that serves as an invaluable research tool.[\[2\]](#) Its high potency, oral bioavailability, and ability to penetrate the central nervous system make it suitable for a wide range of in vivo studies.[\[1\]](#)[\[3\]](#) The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize **BI 99179** in exploring the therapeutic potential of FASN inhibition.

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